molecular formula C18H17FN4O2 B2720777 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2176202-28-9

2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2720777
CAS RN: 2176202-28-9
M. Wt: 340.358
InChI Key: XIHGUNRLUSVQQS-UHFFFAOYSA-N
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Description

2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds with structures similar to the query compound, particularly those incorporating azetidine and benzoxazole moieties, have been synthesized and evaluated for their antibacterial activities. These studies reveal that certain derivatives exhibit potent in vitro antibacterial activity against various Gram-positive and Gram-negative clinical isolates, comparable or superior to established antibiotics like clinafloxacin. The presence of a fluorine atom in these structures has been noted to enhance antibacterial potency, reduce acute toxicity, and diminish side effects such as phototoxicity and convulsion inductive ability (Asahina, Takei, Kimura, & Fukuda, 2008).

Anticancer and Antimicrobial Agents

Structural analogs featuring azetidinyl and fluorophenyl groups have been explored for their potential as anticancer and antimicrobial agents. The synthesis and evaluation of these derivatives highlight their promising activities against specific cancer cell lines and microbial strains, offering insights into the structural features that contribute to their efficacy. These studies underscore the therapeutic potential of such compounds, supported by detailed structure-activity relationship analyses and molecular docking studies to optimize their pharmacological profiles (Penthala, Yerramreddy, & Crooks, 2011).

Neurodegenerative Disease Research

Research into compounds with similar frameworks has extended into the domain of neurodegenerative diseases, with particular focus on the development of selective ligands for nicotinic acetylcholine receptors (nAChRs). These ligands, such as derivatives of azetidine and pyridine, demonstrate high affinity and specificity for nAChR subtypes implicated in cognitive function and neurodegeneration. The successful synthesis and in vivo evaluation of these compounds, including their use in positron emission tomography (PET) imaging, offer valuable tools for studying nAChR distribution and function in the brain, with implications for understanding and potentially treating conditions like Alzheimer's disease (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).

properties

IUPAC Name

2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-13-4-5-16-15(7-13)20-18(25-16)22-8-11(9-22)10-23-17(24)6-12-2-1-3-14(12)21-23/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHGUNRLUSVQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC5=C(O4)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.